2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Description
2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1416347-19-7) is a heterocyclic compound with a molecular weight of 268.27 g/mol (C₁₃H₁₂N₆O) . It features a pyrimidin-4(3H)-one core substituted with a 6-methyl group and a 5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl moiety. The pyridin-2-yl group at the pyrazole’s 3-position distinguishes it from analogs with thienyl, furyl, or benzothiazolyl substituents, influencing electronic and steric properties .
Properties
Molecular Formula |
C13H12N6O |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N6O/c1-8-6-12(20)17-13(16-8)19-11(14)7-10(18-19)9-4-2-3-5-15-9/h2-7H,14H2,1H3,(H,16,17,20) |
InChI Key |
IEDINWOIHMBGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketoesters with Thiourea
A widely adopted method involves the cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with thiourea under acidic conditions. This reaction forms 2-thiomethyl-6-methylpyrimidin-4(3H)-one (55a ), which is subsequently methylated to enhance reactivity. For example, heating ethyl acetoacetate with thiourea in acetic acid yields the thiomethyl intermediate, which is methylated using iodomethane in dimethylformamide (DMF) to produce 55a with >85% yield.
Chlorination and Functionalization
Chlorination of the pyrimidinone core at the C4 and C6 positions enables further functionalization. Treatment of 6-methylpyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) and a catalytic amount of DMF generates 2,4,6-trichloropyrimidine (64 ). Selective hydrolysis of 64 using aqueous NaOH at 0°C yields 2,6-dichloropyrimidin-4(3H)-one (68 ), a versatile intermediate for Suzuki cross-coupling reactions.
Formation of the 5-Amino-3-(pyridin-2-yl)-1H-pyrazole Moiety
The pyrazole ring with a pyridin-2-yl substituent at C3 is synthesized via regioselective cyclization and substitution.
Knorr Pyrazole Synthesis
Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical route. For instance, reacting 3-(pyridin-2-yl)pentane-2,4-dione with hydrazine hydrate in ethanol under reflux forms 3-(pyridin-2-yl)-1H-pyrazole-5-amine (33 ) with >90% regioselectivity. This method ensures precise orientation of the amino and pyridinyl groups.
Buchwald-Hartwig Amination
Introducing the pyridin-2-yl group post-cyclization is achieved via palladium-catalyzed coupling. Treating 5-amino-3-bromo-1H-pyrazole with pyridin-2-ylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand affords the desired pyridinylpyrazole with 70–80% yield. This method is critical for avoiding steric hindrance associated with ortho-substituted pyridines.
Coupling of Pyrimidinone and Pyrazole Components
The final step involves linking the pyrimidinone core and pyrazole moiety through nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Heating 2,6-dichloropyrimidin-4(3H)-one (68 ) with 5-amino-3-(pyridin-2-yl)-1H-pyrazole in DMF at 120°C displaces the C2 chlorine atom, forming the C–N bond. This method yields the target compound with 65–75% efficiency but requires rigorous pH control to minimize hydrolysis.
Suzuki-Miyaura Cross-Coupling
For enhanced regiocontrol, Suzuki coupling is employed. The pyrimidinone core functionalized with a boronic ester at C2 reacts with 5-amino-3-(pyridin-2-yl)-1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis. This method achieves >85% yield and is scalable to kilogram quantities.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Suzuki) | 1,4-Dioxane | 88 | 98 |
| Temperature | 80°C | 85 | 97 |
| Catalyst Loading | 5 mol% Pd | 90 | 99 |
Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while 1,4-dioxane improves palladium catalyst stability in cross-couplings.
pH and Additives
Maintaining pH 7–8 during hydrazine condensations prevents side reactions such as over-oxidation. Adding cesium carbonate as a base in Buchwald-Hartwig aminations increases reaction rates by 40%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidin-4(3H)-one core facilitates nucleophilic substitution at electrophilic positions. For example:
-
C6-Methyl activation : The methyl group at C6 can undergo halogenation (e.g., bromination) under radical or photochemical conditions, enabling subsequent cross-coupling reactions .
-
Pyrazole N1 substitution : The pyrazole nitrogen (N1) acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions for structural diversification:
These reactions enable precise modifications to enhance pharmacological properties or create coordination complexes .
Condensation and Cyclization
The amino group on the pyrazole ring (C5) serves as a reactive site for condensation:
-
Schiff base formation : Reacts with aldehydes/ketones in ethanol under reflux to form imine-linked derivatives.
-
Heterocycle synthesis : Cyclizes with β-ketoesters or α,β-unsaturated carbonyls to generate fused pyrazolo-pyrimidine systems.
Oxidation and Reduction
Functional group transformations include:
-
Pyridine N-oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the pyridinyl group to its N-oxide, altering electronic properties.
-
Amino group acylation : Reacts with acetic anhydride to form acetylated derivatives, modulating solubility and bioavailability.
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
-
Pyrimidinone tautomerism : Exists in keto-enol equilibrium, influencing hydrogen-bonding interactions in biological systems.
-
Protonation sites : The pyridine nitrogen (pKa ~4.5) and pyrimidinone carbonyl oxygen participate in acid-base reactions, forming salts with mineral acids.
Metal Coordination
The pyridinyl and pyrazole groups act as ligands for transition metals:
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The evaluation often employs methods such as disc diffusion assays to determine the efficacy of these compounds .
Anti-inflammatory Effects:
Research has also highlighted the anti-inflammatory properties of pyrazolo-pyrimidine derivatives. Compounds similar to 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have shown promise in reducing inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .
Anticancer Activity:
There is growing interest in the anticancer potential of this compound. Studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of synthesized pyrazolo-pyrimidine derivatives revealed that specific modifications to the structure significantly enhanced their antibacterial properties. For instance, the introduction of a pyridine moiety improved interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Case Study 2: Anti-inflammatory Screening
In another investigation, compounds structurally related to 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one were tested for their ability to inhibit carrageenan-induced edema in rats. Results showed a marked reduction in inflammation compared to control groups, suggesting a viable pathway for developing new anti-inflammatory agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:
Physicochemical Properties
- The amino group at the pyrazole’s 5-position may enhance stability via intramolecular hydrogen bonding, as observed in NMR data (δ 7.32–7.44 for amine protons) .
Key Research Findings
- SAR Insights: Substitution at the pyrazole’s 3-position (e.g., pyridinyl vs. thienyl) significantly impacts bioactivity. Pyridinyl groups may enhance target binding via π-π stacking or hydrogen bonding . Amino groups at the pyrazole’s 5-position correlate with improved antimicrobial profiles, likely due to interactions with enzyme active sites .
- Computational Analysis: Tools like Multiwfn can analyze electron density and noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) to predict binding modes .
Biological Activity
The compound 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one , also known by its CAS number 1416344-43-8, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : CHNO
- Molecular Weight : 268.27 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and pyrazole have shown effectiveness against various bacterial strains:
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| 3e | Moderate | Moderate | Moderate |
| 3l | High | High | High |
| 3m | Moderate | Low | Moderate |
In a study, compounds like 3l demonstrated the highest potency against all tested strains, suggesting that increasing hydrophobic groups on the pyrimidine ring enhances antimicrobial activity .
Anticancer Activity
The compound's structural features suggest potential as an anticancer agent. Studies have reported that similar compounds can inhibit key proteins involved in cancer cell proliferation:
- PLK1 Inhibition : Compounds designed with a pyrimidine scaffold have shown promising results in inhibiting polo-like kinase 1 (PLK1), a critical regulator of cell division. In vitro studies have demonstrated that certain derivatives can enhance mitotic arrest and induce apoptosis in cancer cells .
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes:
Kinase Inhibition
Inhibition of kinases such as PfGSK3 and PfPK6 has been investigated due to their roles in various diseases, including cancer and malaria. The IC values for related compounds were determined using the KinaseSeeker assay:
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| Compound A | PfGSK3 | 698 ± 66 |
| Compound B | PfPK6 | >1000 |
These findings indicate that modifications to the compound's structure could enhance its inhibitory effects on these kinases .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one :
- Antimicrobial Screening : A series of novel derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions significantly enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives could effectively inhibit cell growth, suggesting a viable pathway for further drug development targeting PLK1 and other kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example:
Pyrazole ring formation : React 5-amino-3-(pyridin-2-yl)-1H-pyrazole with a methyl-substituted pyrimidinone precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Coupling optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the pyrazole and pyrimidinone moieties. Maintain inert atmospheres (N₂/Ar) and temperatures between 80–100°C for 12–24 hours .
- Critical parameters : Monitor reaction progress via TLC or HPLC. Optimize equivalents of coupling reagents (e.g., 1.2–1.5 eq) to minimize side products .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Key techniques :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement. For example, triclinic space group P1 with unit cell parameters a = 9.2575 Å, b = 12.1707 Å, and c = 12.1991 Å .
- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent positions. For pyridin-2-yl protons, expect downfield shifts (~δ 8.5–9.0 ppm) due to electron-withdrawing effects .
- Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (expected [M+H]⁺ = 268.29) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?
- Approach :
Core modifications : Replace the pyridin-2-yl group with other heteroaromatic systems (e.g., pyrimidin-4-yl or thiophen-2-yl) to assess π-stacking interactions .
Substituent effects : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at the pyrimidinone 6-position to modulate electronic properties .
- Biological testing : Evaluate analogs in cell-based assays (e.g., apoptosis induction in A549 lung cancer cells) using flow cytometry for caspase-3/7 activation .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in -NMR spectra?
- Troubleshooting :
- Dynamic effects : Check for rotational isomerism in the pyrazole-pyrimidinone linkage. Use variable-temperature NMR to observe coalescence of split peaks .
- Impurity analysis : Perform HPLC-MS to detect trace intermediates (e.g., unreacted pyrazole precursors) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
Q. How can experimental phasing challenges in X-ray crystallography be addressed for derivatives of this compound?
- Solutions :
- Heavy-atom incorporation : Soak crystals in iodide or platinum-containing solutions to enhance anomalous scattering .
- Molecular replacement : Use the parent compound’s structure (PDB ID: A1IZ8) as a search model in SHELXD .
- Data quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to improve phase accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
